N-Methylanthraniloyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

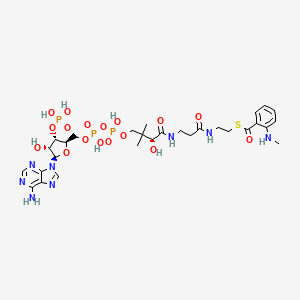

N-methylanthraniloyl-CoA is an aroyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of N-methylanthranilic acid. It derives from a coenzyme A and a N-methylanthranilic acid. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Role in Polyketide Synthesis

N-Methylanthraniloyl-CoA serves as a starter substrate for type III polyketide synthases (PKSs), which are enzymes that catalyze the formation of polyketides through a series of condensation reactions. These reactions are crucial for synthesizing various bioactive compounds, including alkaloids and flavonoids.

Case Studies

- Quinolone Synthase : Research has shown that QNS can efficiently convert this compound into various quinolone alkaloids, which possess significant antibacterial and anticancer properties . The high-resolution structures of QNS in complex with this substrate have provided insights into its catalytic efficiency and substrate specificity.

- Chalcone Synthase : Another study highlighted the role of this compound in chalcone synthases, where it participates in the production of flavonoids, contributing to the plant's defense mechanisms and potential therapeutic applications .

Medicinal Applications

The derivatives synthesized from this compound have garnered attention for their pharmacological potential.

Antibacterial and Anticancer Properties

Compounds derived from this compound exhibit promising biological activities:

- Antibacterial Agents : Quinolone derivatives synthesized via QNS have been reported to possess potent antibacterial activities against various pathogens .

- Anticancer Compounds : Certain acridone derivatives formed from this compound have shown anticancer properties, making them potential candidates for drug development .

Drug Development Insights

The understanding of how this compound is utilized by enzymes has implications for drug discovery. By engineering PKSs to accept this compound as a substrate, researchers can create novel compounds with enhanced therapeutic profiles.

Enzyme Engineering and Biocatalysis

This compound's structural characteristics allow it to be utilized in enzyme engineering efforts aimed at expanding the substrate range of PKSs.

Structural Insights

Studies have revealed that modifications in the active site architecture of PKSs can enhance their ability to utilize bulkier substrates like this compound. For example, site-directed mutagenesis has been employed to develop mutants with improved catalytic efficiency for this substrate .

Biocatalytic Applications

The ability to use this compound as a substrate opens avenues for biocatalytic processes in industrial applications, including:

- Sustainable Production : Utilizing engineered PKSs for the sustainable production of valuable natural products.

- Pharmaceutical Manufacturing : Streamlining the synthesis of complex pharmaceuticals through biocatalysis.

Data Table: Comparative Analysis of Enzymatic Activity

| Enzyme Type | Substrate Used | Product Formed | Activity Level (K_m) |

|---|---|---|---|

| Quinolone Synthase | This compound | Quinolone Alkaloids | 2.93 μM |

| Chalcone Synthase | This compound | Flavonoids | Higher than QNS |

| Acridone Synthase | This compound | Acridones | Not specified |

Análisis De Reacciones Químicas

Substrate Promiscuity in Polyketide Synthases

MANT-CoA exhibits compatibility with engineered PKS mutants, enabling unnatural alkaloid biosynthesis:

-

CHS F215S Mutant : Accepts MANT-CoA with kcat/Km=0.029muM−1min−1, though cyclization to acridone is impaired, yielding lactone derivatives instead .

-

Broad Specificity : QNS shows affinity for MANT-CoA (KD=2.93muM) and other bulky substrates (e.g., feruloyl-CoA, KD=9.14muM) .

Inhibitory Effects on Non-Native Enzymes

MANT-CoA binds unproductively to chalcone synthase (CHS) variants, inhibiting their native activity:

-

Wild-Type CHS : IC₅₀ = 22.5 ± 0.3 μM for chalcone formation inhibition .

-

F265V CHS Mutant : Enhanced inhibition (IC₅₀ = 3.8 ± 0.5 μM), suggesting tighter binding despite non-productive orientation .

Kinetic Comparison with Alternative Substrates

Computational Modeling of Reaction Mechanisms

-

Transition State Analysis : Molecular dynamics simulations reveal minimal steric clashes during MANT-CoA binding to QNS, favoring a low activation energy (ΔG‡=12.3\kcal/mol) for the initial decarboxylation step .

-

Cyclization Pathway : The tetraketide intermediate adopts a chair-like conformation, enabling lactonization over Claisen condensation in non-acridone synthases .

Propiedades

Fórmula molecular |

C29H43N8O17P3S |

|---|---|

Peso molecular |

900.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(methylamino)benzenecarbothioate |

InChI |

InChI=1S/C29H43N8O17P3S/c1-29(2,23(40)26(41)33-9-8-19(38)32-10-11-58-28(42)16-6-4-5-7-17(16)31-3)13-51-57(48,49)54-56(46,47)50-12-18-22(53-55(43,44)45)21(39)27(52-18)37-15-36-20-24(30)34-14-35-25(20)37/h4-7,14-15,18,21-23,27,31,39-40H,8-13H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,30,34,35)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1 |

Clave InChI |

DYCZFHXLKCLDQL-SXQYHYLKSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.